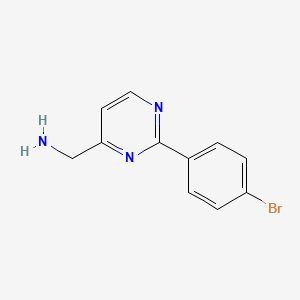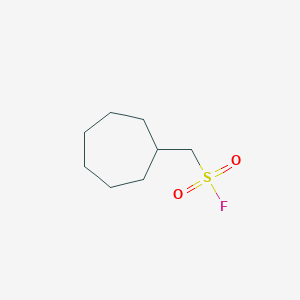
Cycloheptylmethanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptylmethanesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. This compound is particularly interesting due to its potential use in medicinal chemistry and as a chemical probe in biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cycloheptylmethanesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: While the sulfonyl fluoride group is generally stable, the cycloheptyl moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the cycloheptyl group .
Wissenschaftliche Forschungsanwendungen
Cycloheptylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound serves as a chemical probe for studying enzyme activities and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicine: this compound is investigated for its potential as a drug candidate, especially in the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of cycloheptylmethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, or cysteine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme mechanisms and develop enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl fluoride: A smaller analog with similar reactivity but different steric properties.
Benzenesulfonyl fluoride: An aromatic analog with distinct electronic properties.
Tosyl fluoride: Another sulfonyl fluoride with a toluene moiety, commonly used in organic synthesis.
Uniqueness
Cycloheptylmethanesulfonyl fluoride is unique due to its cycloheptyl group, which provides a different steric environment compared to other sulfonyl fluorides. This can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in both synthetic and biological applications .
Eigenschaften
Molekularformel |
C8H15FO2S |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
cycloheptylmethanesulfonyl fluoride |
InChI |
InChI=1S/C8H15FO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2 |
InChI-Schlüssel |
NSIYAJKCXSNYBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


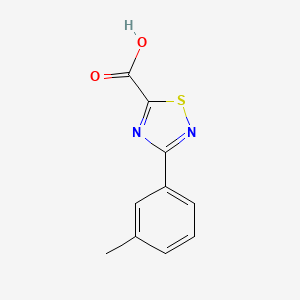
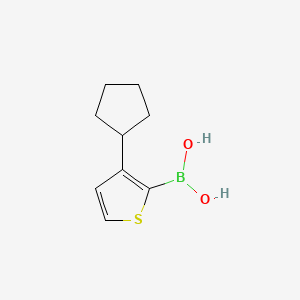
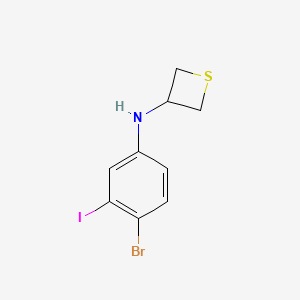
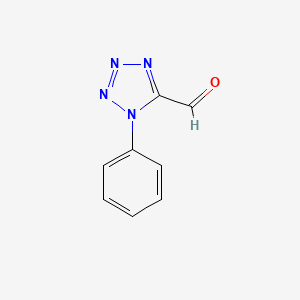
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
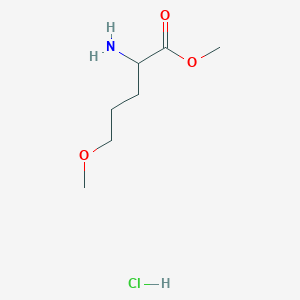
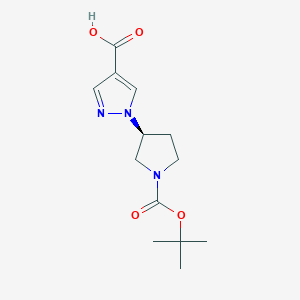
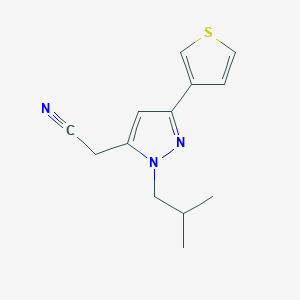
![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)


![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
